(3aS,6aR)-4-Methoxytetrahydrofuro[3,4-b]furan-2(3H)-one

Darunavir synthesis Pharmaceutical intermediate Analytical impurity

(3aS,6aR)-4-Methoxytetrahydrofuro[3,4-b]furan-2(3H)-one (CAS 501921-30-8) is a stereochemically defined bicyclic furanolactone with molecular formula C₇H₁₀O₄ and molecular weight 158.15 g/mol. This compound serves as a key synthetic intermediate in the manufacture of Darunavir, a second-generation HIV-1 protease inhibitor approved for the treatment of multidrug-resistant HIV.

Molecular Formula C7H10O4
Molecular Weight 158.15 g/mol
CAS No. 501921-30-8
Cat. No. B3343032
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3aS,6aR)-4-Methoxytetrahydrofuro[3,4-b]furan-2(3H)-one
CAS501921-30-8
Molecular FormulaC7H10O4
Molecular Weight158.15 g/mol
Structural Identifiers
SMILESCOC1C2CC(=O)OC2CO1
InChIInChI=1S/C7H10O4/c1-9-7-4-2-6(8)11-5(4)3-10-7/h4-5,7H,2-3H2,1H3/t4-,5-,7?/m0/s1
InChIKeyLQEIOPTZKCKTPQ-CNGBTNQNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

501921-30-8: Bicyclic Furanolactone Intermediate for Darunavir Synthesis


(3aS,6aR)-4-Methoxytetrahydrofuro[3,4-b]furan-2(3H)-one (CAS 501921-30-8) is a stereochemically defined bicyclic furanolactone with molecular formula C₇H₁₀O₄ and molecular weight 158.15 g/mol [1]. This compound serves as a key synthetic intermediate in the manufacture of Darunavir, a second-generation HIV-1 protease inhibitor approved for the treatment of multidrug-resistant HIV [2]. The compound's (3aS,6aR) stereochemical configuration is structurally essential for downstream transformation to the pharmacologically active (3R,3aS,6aR)-bis-tetrahydrofuran (bis-THF) P2-ligand moiety of Darunavir [3].

Why Stereoisomeric Substitution of 501921-30-8 Is Scientifically Unsound for Darunavir Synthesis


Within the tetrahydrofuro[3,4-b]furan-2-one scaffold, multiple stereoisomers exist that are commercially available but functionally non-interchangeable with 501921-30-8. The (3aS,6aR) configuration is specifically required for the stereochemical integrity of the downstream bis-THF P2-ligand in Darunavir synthesis [1]. Alternative stereoisomers such as (3aS,4S,6aR)-4-methoxytetrahydrofuro[3,4-b]furan-2(3H)-one (CAS 866594-60-7) are classified and supplied exclusively as Darunavir Impurity 12 for analytical reference standard applications, not as productive synthetic intermediates [2]. Similarly, the (3aR,4S,6aS) isomer is described in patent literature as a novel intermediate for alternative synthetic routes rather than a direct substitute in established Darunavir manufacturing processes [3]. Substitution without stereochemical verification introduces the risk of incorporating inactive or contaminating epimers that may propagate through subsequent synthetic steps, potentially compromising API purity profiles and regulatory compliance [1].

Quantitative Differentiation Evidence: 501921-30-8 Versus Closest Furanolactone Analogs


Functional Application Differentiation: API Synthesis Intermediate vs. Analytical Impurity Reference

The (3aS,6aR) stereoisomer (501921-30-8) is unequivocally designated as the productive key intermediate for Darunavir API synthesis, whereas the (3aS,4S,6aR) stereoisomer (866594-60-7) is exclusively classified and supplied as Darunavir Impurity 12 for analytical reference standard applications [1]. This functional dichotomy is not interchangeable; using the impurity isomer in synthesis would introduce a stereochemical mismatch that propagates to the final API [1]. The target compound is supplied at 99% purity for synthetic use, while the impurity reference is supplied with regulatory-compliant characterization data for method validation .

Darunavir synthesis Pharmaceutical intermediate Analytical impurity Stereochemical specification

Physical Property Differentiation: Liquid vs. Crystalline Solid State at Ambient Conditions

Physical state at ambient conditions distinguishes 501921-30-8 from structurally similar furanolactones. The target compound is a white to off-white crystalline powder at room temperature, as specified by multiple commercial suppliers [1][2]. In contrast, certain tetrahydrofuro[3,4-b]furan-2-one analogs lacking the methoxy substituent or possessing different stereochemistry exist as colorless liquids under similar conditions [3]. The crystalline solid state offers advantages in handling, weighing accuracy, and storage stability for industrial-scale synthetic operations.

Physical characterization Handling properties Formulation compatibility Storage stability

Purity Specification and Supply Chain Availability Differentiation

The target compound 501921-30-8 is commercially available from multiple established suppliers with consistent purity specifications of ≥99%, offered in scalable quantities from gram to kilogram scale . This commercial maturity contrasts with other stereoisomers in the tetrahydrofuro[3,4-b]furan-2-one series, which are often available only as specialty impurity reference standards in milligram quantities with different documentation requirements [1]. The compound is explicitly listed as a Darunavir intermediate in multiple commercial catalogs and supplier databases [2].

Commercial availability Purity specification Bulk procurement Supply chain

Trace Impurity Profile Characterization in Darunavir Manufacturing Context

The trace impurity profile of 501921-30-8 has been specifically characterized in the context of Darunavir key intermediate quality control. A published analytical study identified and structurally elucidated a trace dimeric impurity (β-DIMFO) in this compound, distinguishing it from the known epimeric impurity α-DIMFO [1]. This level of impurity characterization provides procurement teams with validated analytical benchmarks for incoming quality control, a level of documentation not uniformly available for other stereoisomers in the furanolactone series [1].

Impurity profiling Quality control Trace analysis Process chemistry

Validated Application Scenarios for 501921-30-8 in Pharmaceutical R&D and Manufacturing


Darunavir API Manufacturing: Stereochemically Defined Key Intermediate

The primary validated application of 501921-30-8 is as a key synthetic intermediate in the manufacture of Darunavir (CAS 206361-99-1), a second-generation HIV-1 protease inhibitor [1]. The compound's (3aS,6aR) stereochemistry is specifically required for the downstream synthesis of the (3R,3aS,6aR)-bis-tetrahydrofuran P2-ligand that confers Darunavir's high-affinity binding to the HIV-1 protease active site and its activity against multidrug-resistant viral strains [2]. Multiple commercial suppliers explicitly list this compound under Darunavir intermediate catalogs with purity specifications ≥99% [1].

Analytical Method Development and Quality Control Reference

The compound serves as a reference material for analytical method development in Darunavir manufacturing quality control [1]. The trace impurity β-DIMFO, identified in 501921-30-8 through high-resolution mass spectrometry, elemental analysis, NMR, and single-crystal X-ray diffraction, provides a validated analytical benchmark for incoming material qualification [2]. This characterization supports the development of HPLC and related chromatographic methods for process monitoring and batch release testing [2].

Process Chemistry Optimization for Bis-THF Ligand Synthesis

In process chemistry research, 501921-30-8 is employed as a starting material or intermediate for optimizing synthetic routes to the bis-tetrahydrofuran (bis-THF) P2-ligand scaffold [1]. Patents disclose methods for the stereoselective preparation of hexahydrofuro[2,3-b]furan-3-ol from methoxy-tetrahydrofuro[3,4-b]furan-2-one precursors, with the (3aS,6aR) configuration being essential for obtaining the correct (3R,3aS,6aR) stereochemistry of the final ligand [2]. The compound's crystalline solid form facilitates precise weighing in reaction optimization studies [3].

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